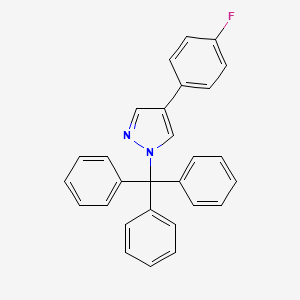

4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole

Description

Structure

2D Structure

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-1-tritylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21FN2/c29-27-18-16-22(17-19-27)23-20-30-31(21-23)28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUVEINQDUOODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Process Overview:

- Pyrazole (the basic heterocycle) is reacted with an electrophilic fluorination reagent under controlled pH conditions (typically between 6.0 and 8.0).

- The reaction is conducted at elevated temperatures (~65°C) to ensure complete conversion.

- The fluorination reagent, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is added in portions to control the reaction rate and selectivity.

Key Data:

| Parameter | Details |

|---|---|

| Starting Material | Pyrazole (commercially available) |

| Fluorinating Reagent | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |

| Reaction pH | 6.0 – 8.0 (preferably 1.8 for extraction) |

| Temperature | 65°C (reaction), room temperature (quenching) |

| Yield | Approximately 80% conversion of pyrazole to 4-fluoro-pyrazole |

Extraction & Purification:

- Post-reaction, the mixture is cooled, and methanol is added to quench excess reagents.

- Acidification with HCl (pH ~1.8) facilitates phase separation.

- Extraction with methyl-tert-butyl-ether (MTBE) yields high purity 4-fluoro-pyrazole, with selectivity enhanced at pH 1.8.

Advantages:

- One-step process from pyrazole.

- Avoids hydrazine and multi-step cyclizations.

- High selectivity and yield.

- Environmentally safer due to milder conditions and fewer hazardous reagents.

Alternative Synthetic Routes

While direct fluorination is predominant, other methods include:

- Cyclization of fluorinated precursors: Starting from fluorinated aldehydes or ketones, followed by hydrazine-mediated cyclization, as described in older literature. However, these methods are more complex and less environmentally friendly.

- Use of deep eutectic solvents (DES): As per recent research, DES such as choline chloride:glycerol can catalyze the cyclization of hydrazine derivatives, but their application to direct fluorination of pyrazole remains limited.

Research Findings and Data Tables

Table 1: Reaction Conditions for Fluorination of Pyrazole

| Parameter | Range / Conditions | Notes |

|---|---|---|

| Fluorinating reagent | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Electrophilic fluorination agent |

| Pyrazole amount | 4 mols | Excess to drive reaction |

| Reaction temperature | 65°C | Optimal for high yield |

| pH | 6.0 – 8.0 | Maintains selectivity |

| Reaction time | Overnight (~12 hours) | Ensures completion |

Table 2: Extraction and Purification

| Extraction solvent | MTBE | Chosen for selectivity and efficiency |

|---|---|---|

| pH for extraction | 1.8 | Optimal for separating 4-fluoro-pyrazole from pyrazole |

| Yield of purified product | ~77-80% | High yield confirmed by GC analysis |

Research Findings Summary

- The process utilizing electrophilic fluorination reagents offers a direct, efficient, and selective route to 4-fluoro-pyrazole.

- The method circumvents the use of hydrazine, reducing toxicity and safety concerns.

- The process is scalable, with laboratory data indicating high yields and purity.

- The extraction with MTBE at controlled pH enhances separation efficiency, critical for large-scale synthesis.

Analyse Des Réactions Chimiques

4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles such as halogens and nitro groups.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups on the aromatic rings.

Nucleophilic Substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.

Applications De Recherche Scientifique

Anticancer Activity

Pyrazole derivatives, including 4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole, have shown promising anticancer properties. Research indicates that pyrazole compounds can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that specific pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, making them potential candidates for cancer therapy .

Anti-inflammatory Properties

Several studies highlight the anti-inflammatory effects of pyrazole derivatives. The compound has been associated with the inhibition of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models. A notable example includes the evaluation of anti-inflammatory activity using the Human Red Blood Cell (HRBC) membrane stabilization method, where pyrazole derivatives demonstrated significant protective effects .

Antimicrobial Activity

Pyrazoles are recognized for their antimicrobial properties against a range of pathogens, including bacteria and fungi. The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported indicate strong antibacterial activity, which is crucial for developing new antibiotics .

Pesticides and Fungicides

In agriculture, pyrazole derivatives are utilized as effective pesticides and fungicides. Their ability to inhibit fungal growth makes them valuable in crop protection strategies. Research indicates that these compounds can effectively target phytopathogenic fungi, thus enhancing agricultural productivity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the phenyl ring significantly affect the compound's biological activity. For example, modifications at different positions can enhance antinociceptive effects or improve binding affinity to specific receptors .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparaison Avec Des Composés Similaires

Structural and Physical Property Analysis

The following table summarizes key analogs of 1-trityl-1H-pyrazole derivatives, highlighting substituent variations and their impact on physical properties:

Key Observations:

Melting Points :

- Fluorophenyl-substituted analogs (e.g., 2o ) exhibit higher melting points (239–242°C) compared to nitrophenyl (2p , 163–168°C) or morpholinyl derivatives (2i , 138–141°C). This suggests enhanced intermolecular interactions (e.g., dipole-dipole, π-π stacking) in fluorophenyl derivatives due to fluorine’s electronegativity .

- Nitro groups (2p ) reduce crystallinity, likely due to steric hindrance and electronic repulsion .

IR Spectroscopy: C=C stretching vibrations are consistent across vinyl-substituted analogs (~1640–1500 cm⁻¹). Electron-withdrawing groups (e.g., CN in 2m at 2211 cm⁻¹, NO₂ in 2p at 1509/1342 cm⁻¹) produce distinct peaks, enabling structural differentiation .

Molecular Weight :

- The trityl group dominates molecular weight (~440–540 g/mol), dwarfing simpler analogs like 4-(4-fluorophenyl)-3-methyl-1H-pyrazole (176.19 g/mol) .

Activité Biologique

4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole is a pyrazole derivative with potential biological activities that have garnered attention in recent pharmacological research. Pyrazoles are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural components. The presence of fluorine in the phenyl ring of this compound can enhance its lipophilicity and potentially increase its interaction with biological targets.

Key Structural Features:

- Fluorine Substitution : Enhances metabolic stability and binding affinity.

- Trityl Group : Increases hydrophobic interactions which may improve bioavailability.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties through various mechanisms, including induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast cancer) | TBD | Apoptosis induction, cell cycle arrest |

| Other Pyrazoles | Various (e.g., A549, HCT116) | 0.07 - 0.30 | EGFR inhibition, Aurora-A kinase inhibition |

In a study examining various pyrazole compounds, it was found that those with similar structural features to this compound showed promising anticancer activity against MCF-7 cells with IC50 values ranging from 0.08 µM to 0.26 µM .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects, which can be attributed to the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Inhibition of COX Enzymes by Pyrazoles

| Compound | COX Inhibition IC50 (µM) | Effect on Inflammation |

|---|---|---|

| This compound | TBD | Reduction in prostaglandin synthesis |

| Other Pyrazoles | 0.07 - 0.95 | Significant anti-inflammatory effects |

The modulation of inflammatory pathways suggests that compounds like this compound could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been explored against various pathogens.

Table 3: Antimicrobial Activity of Pyrazoles

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| Other Pyrazoles | Staphylococcus aureus | Up to 23 mm |

In preliminary studies, certain pyrazole derivatives exhibited notable antibacterial activity against strains such as E. coli and Staphylococcus aureus, indicating the potential for development as antimicrobial agents .

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in various therapeutic areas:

- Cancer Therapy : A study demonstrated that a structurally similar pyrazole compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.

- Inflammatory Disorders : Research indicated that pyrazoles could reduce symptoms in models of rheumatoid arthritis by modulating inflammatory cytokine levels.

- Neurodegenerative Diseases : Some pyrazoles have shown promise in inhibiting acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole?

- Methodology : The compound can be synthesized via copper-catalyzed click chemistry or fluorination of pyrazole precursors. For example, triazenylpyrazole intermediates (e.g., 3-azido-pyrazole derivatives) react with fluorinated alkynes in a THF/water mixture (1:1) at 50°C for 16 hours, using copper sulfate and sodium ascorbate as catalysts. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) to achieve yields of ~60% .

- Key Considerations : Solvent selection (e.g., THF for solubility), catalyst loading (1.5 eq CuSO₄), and reaction time optimization are critical for yield improvement.

Q. How is the compound characterized after synthesis?

- Analytical Techniques :

- X-ray crystallography confirms regioselectivity and molecular packing (e.g., triclinic crystal system, space group P1 with α = 79.9°, β = 78.7°) .

- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., fluorine-induced deshielding at δ 7.2–7.8 ppm for aromatic protons) .

- HPLC-MS validates purity (>95%) and molecular weight (e.g., m/z 375.36 for C₂₀H₁₄FN₅O₂) .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorinated pyrazole synthesis be addressed?

- Approach : Fluorination at the 4-position is achieved via direct electrophilic substitution of pyrazole using Selectfluor® under pH-controlled conditions (pH 6.0–8.0) to avoid hydrofluoric acid formation .

- Validation : X-ray data confirms the fluorine atom’s position (e.g., dihedral angles <25° between pyrazole and fluorophenyl rings) .

Q. How to resolve contradictions in spectroscopic data from different synthetic batches?

- Case Study : Discrepancies in ¹H NMR signals (e.g., pyrazole ring protons) may arise from residual solvents or rotamers.

- Resolution :

- Comparative analysis : Use deuterated DMSO for consistent solvent suppression.

- Dynamic NMR at variable temperatures (e.g., 298–343 K) to detect conformational equilibria .

- Mass spectrometry (HRMS) to rule out impurities .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

- DFT Studies : Molecular electrostatic potential (MEP) maps and HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) identify nucleophilic/electrophilic sites for functionalization .

- Docking Simulations : Pyrazole derivatives show affinity for carbonic anhydrase isoforms (e.g., Ki = 12 nM for CAH9) via hydrogen bonding with active-site zinc .

Q. What are best practices for handling and storing this compound?

- Safety Protocols :

- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Use explosion-proof equipment during synthesis (flammability class: Category 3) .

Application-Oriented Questions

Q. How can this compound be utilized in hybrid molecule design?

- Example : Coupling with triazoles (e.g., 1,2,3-triazole hybrids) via Huisgen cycloaddition enhances antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

- Optimization : Introduce electron-withdrawing groups (e.g., –CN at C4) to improve metabolic stability .

Q. What strategies enhance the compound’s stability in aqueous media?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.